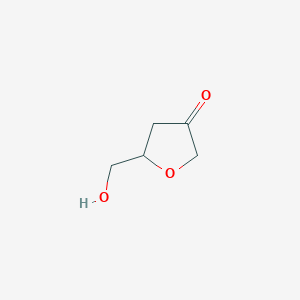![molecular formula C9H14ClF2NO2 B2704954 (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride CAS No. 2445749-98-2](/img/structure/B2704954.png)
(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1R,5S,7s)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride” is a derivative of the 3-azabicyclo[3.3.1]nonane structure . It’s a complex organic compound with potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for “(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride” were not found, similar compounds such as 3-azabicyclo[3.3.1]nonane derivatives have been synthesized through Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds .Wissenschaftliche Forschungsanwendungen
Crystallography and Intermolecular Interactions
(a) Crystal Structures and Unsaturation Impact: The syntheses and crystal structures of unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities have been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings is significant compared to saturated analogues. For instance, unsaturated diol rac-1 does not crystallize with spontaneous resolution, unlike its saturated counterpart rac-6. Hydrogen bonds play a crucial role in determining overall structure, especially in compounds like rac-2, rac-3, rac-4, and (+)-4. Additionally, halogen–halogen interactions are observed in structures containing bromine atoms.
Chemical Biology: Bicyclo[6.1.0]nonyne Scaffold
(b) Bicyclo[6.1.0]nonyne Carboxylic Acid: Bicyclo[6.1.0]nonyne carboxylic acid (BCN acid) is an oxidized analogue of EN300-26865144. BCN alcohol, derived from this scaffold, is a prominent strained alkyne used in chemical biology. BCN acid’s facile functionalization via amide bond formation yields more stable derivatives than traditional carbamates .
Eigenschaften
IUPAC Name |
(1R,5S)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2.ClH/c10-9(11)6-1-5(8(13)14)2-7(9)4-12-3-6;/h5-7,12H,1-4H2,(H,13,14);1H/t5?,6-,7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFXYCIPBQUZMW-FXFNDYDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CNCC1C2(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H](C2(F)F)CC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


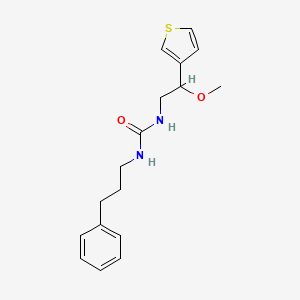
![2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2704873.png)
![(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2704874.png)
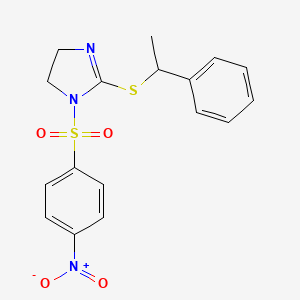
![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)
![2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2704883.png)


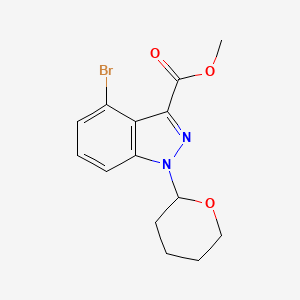
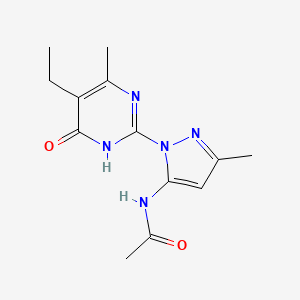
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2704890.png)
![6-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-2-carboxamide](/img/structure/B2704891.png)
